Morpholinium hexafluorophosphate

Descripción general

Descripción

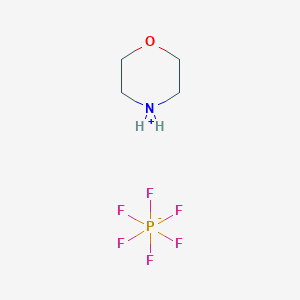

Morpholinium hexafluorophosphate is an ionic compound with the molecular formula C4H10F6NOP. It is a member of the morpholinium family, which is known for its unique physicochemical properties, including high thermal stability, low toxicity, and high recyclability. These properties make this compound an attractive candidate for various applications in green chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Morpholinium hexafluorophosphate can be synthesized through the reaction of morpholine with hexafluorophosphoric acid. The reaction typically involves the following steps:

Preparation of Morpholinium Salt: Morpholine is reacted with an appropriate acid to form the morpholinium salt.

Reaction with Hexafluorophosphoric Acid: The morpholinium salt is then reacted with hexafluorophosphoric acid to yield this compound.

The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring high purity of morpholine and hexafluorophosphoric acid.

Reaction Control: Monitoring reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Purification: The product is purified through crystallization or other separation techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

Morpholinium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.

Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkylamines, metal salts, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with alkylamines can yield alkylammonium hexafluorophosphates, while reactions with metal salts can produce metal hexafluorophosphate complexes .

Aplicaciones Científicas De Investigación

Chemical Applications

Solvent and Catalyst

Morph-HF is widely used as a solvent and catalyst in organic reactions due to its high ionic conductivity and thermal stability. Its ability to dissolve a variety of organic compounds enhances reaction rates and yields in synthetic processes. For instance, it has been utilized in the synthesis of complex organic molecules where traditional solvents may fail.

Electrochemical Applications

In electrochemical systems, Morph-HF serves as an electrolyte in batteries and supercapacitors. Its high ionic conductivity facilitates efficient charge transfer, which is critical for the performance of energy storage devices. Research indicates that Morph-HF can sustain discharge rates at significant current densities, outperforming other ionic liquids in similar applications .

Biological Applications

Enzyme Kinetics and Protein Studies

Morph-HF has been employed in biological research to study enzyme kinetics and protein folding. Its ionic nature helps stabilize biomolecules, allowing researchers to investigate the structural dynamics of proteins under various conditions. This stabilization is crucial for understanding enzyme mechanisms and interactions.

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems. Its ionic characteristics enhance the solubility and stability of pharmaceutical compounds, making it easier to formulate drugs that are poorly soluble in water. Studies show that Morph-HF can create nanoparticles that improve the bioavailability of therapeutic agents, leading to more effective treatments .

Industrial Applications

Electrolytes in Energy Storage

Morph-HF is recognized for its role as an electrolyte in advanced battery systems. Due to its excellent thermal stability and conductivity, it is ideal for use in lithium-ion batteries and other electrochemical cells. Case studies highlight its effectiveness in maintaining performance under varying temperature conditions, which is vital for the reliability of energy storage solutions .

Separation Media

In separation technologies, Morph-HF is utilized as a reaction medium due to its unique physicochemical properties. It aids in the separation of organic compounds through liquid-liquid extraction processes, enhancing efficiency compared to traditional solvents. Research has demonstrated its effectiveness in separating aromatic compounds from aliphatic hydrocarbons .

Case Studies

- Electrochemical Performance : A study evaluated Morph-HF as an electrolyte for magnesium-based batteries, demonstrating a coulombic efficiency of 74% at high current densities. This performance indicates its potential for use in next-generation energy storage devices .

- Drug Formulation : Research on Morph-HF's role in drug delivery revealed that it significantly improves the solubility of poorly soluble drugs by forming stable nanoparticles. This advancement could lead to more effective therapeutic options for patients with challenging-to-treat conditions .

- Protein Stabilization : In proteomics studies, Morph-HF was shown to alter protein solubility profiles during separation processes, enhancing the resolution of complex mixtures. This property is particularly useful for analyzing biomolecular interactions .

Mecanismo De Acción

The mechanism of action of morpholinium hexafluorophosphate involves its ability to form stable ionic complexes with various molecules. The hexafluorophosphate anion can interact with cationic species, while the morpholinium cation can interact with anionic species. These interactions facilitate the formation of stable complexes that can be used in various applications .

Comparación Con Compuestos Similares

Similar Compounds

Morpholinium hexafluorophosphate can be compared with other similar compounds, such as:

Pyridinium Hexafluorophosphate: Similar in structure but differs in the cationic component.

Imidazolium Hexafluorophosphate: Another ionic liquid with different physicochemical properties.

Ammonium Hexafluorophosphate: A simpler compound with different applications.

Uniqueness

This compound is unique due to its combination of low toxicity, high thermal stability, and high ionic conductivity. These properties make it particularly suitable for applications in green chemistry and electrochemical devices .

Actividad Biológica

Morpholinium hexafluorophosphate (MHFP) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological applications. This article provides a comprehensive overview of the biological activity of MHFP, including its cytotoxicity, antimicrobial properties, and potential environmental impacts.

- Molecular Formula : C4H10F6N

- Molar Mass : 200.13 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in water and polar organic solvents

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety and potential therapeutic applications of ionic liquids. The IC50 value, which indicates the concentration required to inhibit cell viability by 50%, is a standard measure of cytotoxicity.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 43.40 | HeLa |

| Imidazolium ILs | 4–5 times lower than MHFP | Various cell lines |

Research indicates that MHFP exhibits moderate cytotoxicity compared to other ionic liquids, with higher IC50 values suggesting a lower toxicity profile. This characteristic makes it a candidate for further exploration in pharmaceutical applications .

Antimicrobial Activity

The antimicrobial properties of MHFP have been assessed against various pathogens. Studies show that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 μM |

| Escherichia coli | 600 μM |

| Pseudomonas aeruginosa | 700 μM |

These findings suggest that MHFP could be utilized in developing antimicrobial agents or coatings .

Environmental Impact

The ecotoxicity of ionic liquids, including MHFP, has been a subject of research due to their potential environmental persistence. Studies indicate that the toxicity of MHFP varies with the type of organism tested:

- Daphnia magna : LC50 values around 1200 μM

- Vibrio fischeri : EC50 values approximately 350 μM

These results highlight the importance of assessing the environmental impact of ionic liquids, particularly in aquatic ecosystems .

Case Studies

- Application in Pharmaceuticals : Research has explored the use of MHFP as a solvent in drug formulation, where its low volatility and unique solvation properties enhance drug solubility and stability.

- Biotechnological Applications : The compatibility of MHFP with whole-cell biocatalysis has been demonstrated, showing potential for use in green chemistry processes.

- Toxicological Assessments : Long-term studies on the effects of MHFP on aquatic organisms have provided insights into its biodegradability and potential for bioaccumulation.

Propiedades

IUPAC Name |

morpholin-4-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.F6P/c1-3-6-4-2-5-1;1-7(2,3,4,5)6/h5H,1-4H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZWZHAPRWKCRJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH2+]1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379669 | |

| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25866-83-5 | |

| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholin-4-ium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.